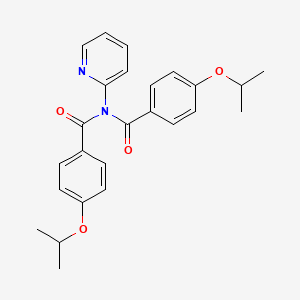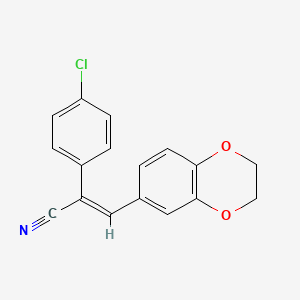
4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide
Overview
Description
4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide, also known as IPRIPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. In addition, 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide has been found to have a range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. In addition, 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide in lab experiments is that it has been shown to have low toxicity, making it a relatively safe compound to work with. In addition, 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide has been found to have good solubility in a range of solvents, making it easy to dissolve and work with. However, one limitation of using 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide in lab experiments is that it can be difficult to synthesize, which can make it expensive and time-consuming to work with.
Future Directions
There are a number of potential future directions for research on 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide. One area of interest is the development of new drugs based on 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide, particularly for the treatment of inflammatory conditions and cancer. In addition, further research is needed to fully understand the mechanism of action of 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide, as well as its potential applications in other areas, such as microbiology and biotechnology. Finally, there is a need for further studies to investigate the safety and toxicity of 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide, particularly in human subjects.
Scientific Research Applications
4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide has been studied extensively for its potential applications in the field of medicine and biology. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In addition, 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide has been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
4-propan-2-yloxy-N-(4-propan-2-yloxybenzoyl)-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-17(2)30-21-12-8-19(9-13-21)24(28)27(23-7-5-6-16-26-23)25(29)20-10-14-22(15-11-20)31-18(3)4/h5-18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDANGMDXXTWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(propan-2-yloxy)-N-{[4-(propan-2-yloxy)phenyl]carbonyl}-N-(pyridin-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,4-diethoxyphenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarboxamide](/img/structure/B4676807.png)
![N-[4-(diethylamino)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4676825.png)
![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate](/img/structure/B4676832.png)
![ethyl 2-{[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4676840.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B4676848.png)
![methyl 4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate](/img/structure/B4676865.png)
![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4676867.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4676872.png)
![4-[(2,6-difluorobenzoyl)amino]-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4676873.png)
![4-({3-[(cyclohexylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4676879.png)

![1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide](/img/structure/B4676906.png)
![ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B4676907.png)
![1-[(4-methylbenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4676914.png)